Cas no 2229115-87-9 (3-(3-methylpyrazin-2-yl)pentanedioic acid)
3-(3-methylpyrazin-2-yl)pentanedioic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-methylpyrazin-2-yl)pentanedioic acid
- EN300-1742786
- 2229115-87-9
-
- Inchi: 1S/C10H12N2O4/c1-6-10(12-3-2-11-6)7(4-8(13)14)5-9(15)16/h2-3,7H,4-5H2,1H3,(H,13,14)(H,15,16)
- InChI Key: BFZCPEVIHPKHRK-UHFFFAOYSA-N
- SMILES: OC(CC(C1C(C)=NC=CN=1)CC(=O)O)=O
Computed Properties
- Exact Mass: 224.07970687g/mol
- Monoisotopic Mass: 224.07970687g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 100Ų
3-(3-methylpyrazin-2-yl)pentanedioic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1742786-0.05g |
3-(3-methylpyrazin-2-yl)pentanedioic acid |
2229115-87-9 | 0.05g |
$1104.0 | 2023-09-20 | ||
| Enamine | EN300-1742786-0.1g |
3-(3-methylpyrazin-2-yl)pentanedioic acid |
2229115-87-9 | 0.1g |
$1157.0 | 2023-09-20 | ||
| Enamine | EN300-1742786-0.25g |
3-(3-methylpyrazin-2-yl)pentanedioic acid |
2229115-87-9 | 0.25g |
$1209.0 | 2023-09-20 | ||
| Enamine | EN300-1742786-0.5g |
3-(3-methylpyrazin-2-yl)pentanedioic acid |
2229115-87-9 | 0.5g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1742786-1.0g |
3-(3-methylpyrazin-2-yl)pentanedioic acid |
2229115-87-9 | 1g |
$1315.0 | 2023-06-03 | ||
| Enamine | EN300-1742786-2.5g |
3-(3-methylpyrazin-2-yl)pentanedioic acid |
2229115-87-9 | 2.5g |
$2576.0 | 2023-09-20 | ||
| Enamine | EN300-1742786-5.0g |
3-(3-methylpyrazin-2-yl)pentanedioic acid |
2229115-87-9 | 5g |
$3812.0 | 2023-06-03 | ||
| Enamine | EN300-1742786-10.0g |
3-(3-methylpyrazin-2-yl)pentanedioic acid |
2229115-87-9 | 10g |
$5652.0 | 2023-06-03 | ||
| Enamine | EN300-1742786-1g |
3-(3-methylpyrazin-2-yl)pentanedioic acid |
2229115-87-9 | 1g |
$1315.0 | 2023-09-20 | ||
| Enamine | EN300-1742786-5g |
3-(3-methylpyrazin-2-yl)pentanedioic acid |
2229115-87-9 | 5g |
$3812.0 | 2023-09-20 |
3-(3-methylpyrazin-2-yl)pentanedioic acid Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 3-(3-methylpyrazin-2-yl)pentanedioic acid
Introduction to 3-(3-methylpyrazin-2-yl)pentanedioic acid (CAS No. 2229115-87-9)
3-(3-methylpyrazin-2-yl)pentanedioic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2229115-87-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and potential applications in drug development. The unique structural features of 3-(3-methylpyrazin-2-yl)pentanedioic acid, particularly its pentanedioic acid moiety and the presence of a methyl-substituted pyrazine ring, contribute to its distinctive chemical properties and biological interactions.
The pentanedioic acid component, also known as glutaric acid, is a dicarboxylic acid that plays a crucial role in various metabolic pathways. Its incorporation into the molecular framework of 3-(3-methylpyrazin-2-yl)pentanedioic acid enhances its potential as a building block for more complex molecules, including drug candidates. The methylpyrazine moiety, on the other hand, is a well-documented pharmacophore that exhibits a range of biological activities, making it an attractive scaffold for medicinal chemistry applications.
Recent advancements in the field of chemical biology have highlighted the importance of pyrazine derivatives in the development of novel therapeutic agents. Studies have demonstrated that compounds containing the pyrazine core can interact with various biological targets, including enzymes and receptors, thereby modulating cellular processes. The presence of both the methylpyrazine and pentanedioic acid functional groups in 3-(3-methylpyrazin-2-yl)pentanedioic acid suggests that it may possess multiple points of interaction with biological systems, potentially enhancing its efficacy as a pharmacological agent.
One of the most promising areas of research involving 3-(3-methylpyrazin-2-yl)pentanedioic acid is its application in the development of anti-inflammatory agents. Inflammation is a complex biological response that involves numerous cellular and molecular mechanisms. Pyrazine derivatives have been shown to inhibit key inflammatory pathways, such as NF-κB and MAPK, which are central to the inflammatory response. The structural features of 3-(3-methylpyrazin-2-yl)pentanedioic acid make it a candidate for designing molecules that can selectively modulate these pathways, thereby reducing inflammation without causing significant side effects.
Another area where 3-(3-methylpyrazin-2-yl)pentanedioic acid shows promise is in the treatment of neurological disorders. Pyrazine derivatives have been investigated for their potential role in modulating neurotransmitter systems, particularly those involving glutamate and GABA. The pentanedioic acid moiety is known to interact with glutamate receptors, which are involved in synaptic transmission and neuroplasticity. By targeting these receptors, compounds like 3-(3-methylpyrazin-2-yl)pentanedioic acid could potentially be used to treat conditions such as epilepsy, Parkinson's disease, and Alzheimer's disease.
The synthesis of 3-(3-methylpyrazin-2-yl)pentanedioic acid presents unique challenges due to its complex structure. However, recent developments in synthetic chemistry have made it possible to produce this compound with high purity and yield. Advanced techniques such as multi-step organic synthesis, catalytic transformations, and purification methods have been employed to achieve this goal. These advancements not only facilitate the production of 3-(3-methylpyrazin-2-yl)pentanedioic acid but also open up new possibilities for its application in drug discovery and development.
In conclusion, 3-(3-methylpyrazin-2-yl)pentanedioic acid (CAS No. 2229115-87-9) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting various diseases, including inflammation and neurological disorders. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the advancement of medicinal chemistry and drug development.
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